![molecular formula C20H28N4O B2993957 N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide CAS No. 1436340-51-0](/img/structure/B2993957.png)

N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

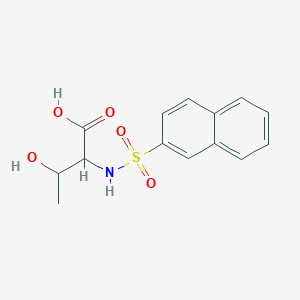

“N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide” is a complex organic compound. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, the synthesis of the anticancer drug imatinib was achieved by coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates were synthesized by novel efficient methods . Another study reported the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment .Molecular Structure Analysis

The molecular structure of “N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide” is complex. It includes a benzene ring, a carboxamide group, a cyclopentyl group, and a 4-methylpiperazin-1-ylmethyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A study involving the synthesis of cyclopentano-N-methylphosphatidylethanolamines reported aminolysis during the use of methylamine, leading to the formation of N-methylpalmitamide (Pajouhesh & Hancock, 1984).

- Another research focused on N-(cyano(naphthalen-1-yl)methyl)benzamides, where direct acylation reactions were performed. The study highlighted the solid-state properties and hydrogen bonding interactions in these compounds (Younes et al., 2020).

Chemical Properties and Applications

- Research on new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands included derivatives of 4-bromo-2-[(4-methylpiperazin-1-yl)methyl] compounds. The study explored their spectral, electrochemical, and magnetic properties (Amudha, Thirumavalavan & Kandaswamy, 1999).

Potential Therapeutic Uses

- Benzamide derivatives, including those related to the chemical structure , were studied for their melanoma cytotoxicity, providing insights into targeted drug delivery for melanoma therapy (Wolf et al., 2004).

- A study on arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands indicated the potential use of these compounds in neurological applications (Glennon, Naiman, Lyon & Titeler, 1988).

Antimicrobial and Cytotoxic Activities

- Novel azetidine-2-one derivatives of 1H-benzimidazole, including compounds structurally related to N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide, were synthesized and evaluated for their antimicrobial and cytotoxic properties (Noolvi et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

The primary target of this compound is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various diseases, including cancer .

Mode of Action

As a tyrosine kinase inhibitor , the compound binds to the active site of the PDGF receptor, preventing the phosphorylation of tyrosine residues that are essential for the activation of downstream signaling pathways . This effectively halts the receptor’s activity, leading to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .

Biochemical Pathways

The inhibition of the PDGF receptor impacts several biochemical pathways. Most notably, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , both of which are critical for cell survival and proliferation . The compound’s action also affects the JAK/STAT pathway , which is involved in cell differentiation and immune responses .

Pharmacokinetics

Metabolism often occurs in the liver, and excretion is typically through the kidneys . These properties can impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cell proliferation and an increase in apoptosis . This can lead to a reduction in tumor size in the case of cancer treatment . Additionally, the compound’s action can modulate immune responses, potentially benefiting conditions like autoimmune diseases .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of certain enzymes in the body can affect the compound’s metabolism and hence its efficacy . Additionally, factors like pH and temperature can impact the compound’s stability . Understanding these factors is crucial for optimizing drug delivery and treatment outcomes.

Eigenschaften

IUPAC Name |

N-(cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O/c1-22-12-14-23(15-13-22)16-17-6-8-18(9-7-17)20(25)24(11-10-21)19-4-2-3-5-19/h6-9,19H,2-5,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCNFWWMSVMOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N(CC#N)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)

![1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2993887.png)

![Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2993890.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide](/img/structure/B2993893.png)

amine hydrobromide](/img/no-structure.png)